molecular formula C23H23ClN2O B8491956 1-(2-Chlorophenyl)-N-cyclohexyl-N-methylisoquinoline-3-carboxamide CAS No. 89242-27-3

1-(2-Chlorophenyl)-N-cyclohexyl-N-methylisoquinoline-3-carboxamide

Cat. No. B8491956
CAS RN: 89242-27-3
M. Wt: 378.9 g/mol
InChI Key: AKCGLLSNHQAHJT-UHFFFAOYSA-N
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Patent
US04499094

Procedure details

Operations are carried out as for Example 7, starting from 2.83 g of 1-(2-chloro phenyl) isoquinoline 3-carboxylic acid, 1.15 g of triethylamine, 1.24 g of ethyl chloroformate and 1.46 g of N-methyl cyclohexylamine in 100 ml of chloroform. 2.45 g of N-cyclohexyl N-methyl 1-(2-chloro phenyl) isoquinoline 3-carboxamide melting at 131° C., are obtained.
Quantity
2.83 g
Type
reactant
Reaction Step One
Quantity
1.15 g
Type
reactant
Reaction Step Two
Quantity
1.24 g
Type
reactant
Reaction Step Three
Quantity
1.46 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH:11]=[C:10]([C:18](O)=[O:19])[N:9]=1.C(N(CC)CC)C.ClC(OCC)=O.[CH3:34][NH:35][CH:36]1[CH2:41][CH2:40][CH2:39][CH2:38][CH2:37]1>C(Cl)(Cl)Cl>[CH:36]1([N:35]([CH3:34])[C:18]([C:10]2[N:9]=[C:8]([C:3]3[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=3[Cl:1])[C:17]3[C:12]([CH:11]=2)=[CH:13][CH:14]=[CH:15][CH:16]=3)=[O:19])[CH2:41][CH2:40][CH2:39][CH2:38][CH2:37]1

Inputs

Step One
Name
Quantity
2.83 g
Type
reactant
Smiles
ClC1=C(C=CC=C1)C1=NC(=CC2=CC=CC=C12)C(=O)O
Step Two
Name
Quantity
1.15 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
1.24 g
Type
reactant
Smiles
ClC(=O)OCC
Step Four
Name
Quantity
1.46 g
Type
reactant
Smiles
CNC1CCCCC1
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)N(C(=O)C=1N=C(C2=CC=CC=C2C1)C1=C(C=CC=C1)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.45 g
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.